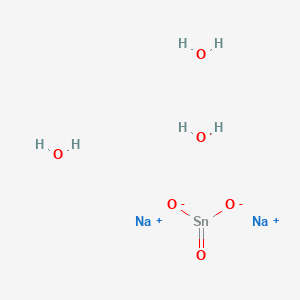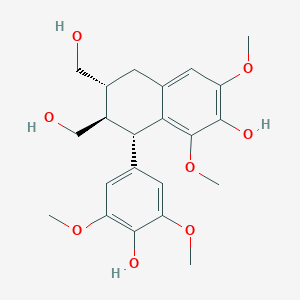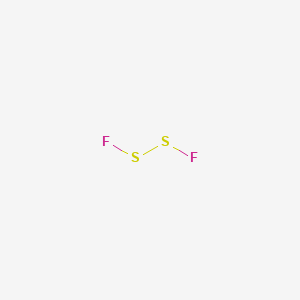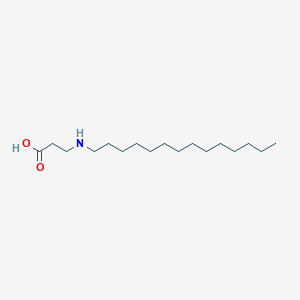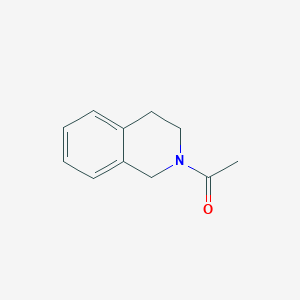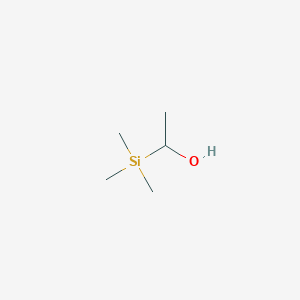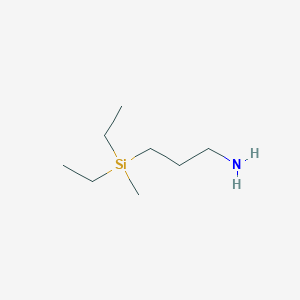
1-Propanamine, 3-(diethylmethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-(diethylmethylsilyl)-, also known as TMS-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylethylamine (PEA), which is a natural compound found in the human body and is known to play a role in regulating mood, cognition, and behavior. TMS-PEA is synthesized by adding a diethylmethylsilyl (TMS) group to the nitrogen atom of PEA. This modification enhances the compound's stability and bioavailability, making it a useful tool for scientific research.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(diethylmethylsilyl)- is not fully understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This action increases the levels of these neurotransmitters in the brain, leading to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
1-Propanamine, 3-(diethylmethylsilyl)- has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. 1-Propanamine, 3-(diethylmethylsilyl)- has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Avantages Et Limitations Des Expériences En Laboratoire
1-Propanamine, 3-(diethylmethylsilyl)- has several advantages for use in scientific research. It is stable and easy to handle, making it a useful tool for studying the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- is also readily available and relatively inexpensive, making it accessible to researchers. However, 1-Propanamine, 3-(diethylmethylsilyl)- has some limitations for use in lab experiments. Its effects on the brain are not fully understood, and it may have side effects that are not yet known.
Orientations Futures
There are many future directions for research on 1-Propanamine, 3-(diethylmethylsilyl)-. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitters and their receptors in the brain. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-Propanamine, 3-(diethylmethylsilyl)- involves the reaction of PEA with chloromethyl diethylmethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and yields 1-Propanamine, 3-(diethylmethylsilyl)- as a white solid. The purity of the compound can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
1-Propanamine, 3-(diethylmethylsilyl)- has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 1-Propanamine, 3-(diethylmethylsilyl)- is in the field of neuroscience, where it is used to study the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- has also been used in pharmacological studies to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
| 13014-84-1 | |
Formule moléculaire |
C8H21NSi |
Poids moléculaire |
159.34 g/mol |
Nom IUPAC |
3-[diethyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NSi/c1-4-10(3,5-2)8-6-7-9/h4-9H2,1-3H3 |
Clé InChI |
LSSHHSHIJANGKT-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(CC)CCCN |
SMILES canonique |
CC[Si](C)(CC)CCCN |
| 13014-84-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


